molecular formula C6H5F9O3S B3043158 1H,1H,2H,2H-Perfluorohexanesulphonic acid CAS No. 757124-72-4

1H,1H,2H,2H-Perfluorohexanesulphonic acid

Cat. No. B3043158
CAS RN: 757124-72-4
M. Wt: 328.15 g/mol
InChI Key: TXGIGTRUEITPSC-UHFFFAOYSA-N
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Description

Perfluorohexanesulphonic acid is a type of perfluorinated compound with a sulfonic acid functional group attached to a hexane backbone where all hydrogen atoms have been replaced by fluorine atoms. This class of compounds is known for their exceptional chemical stability, resistance to degradation, and potential for bioaccumulation .

Synthesis Analysis

The synthesis of perfluorohexanesulphonic acid and its derivatives can be achieved through various methods. One approach involves the preparation from corresponding alkyl iodides or alkenes and sodium hydrogen sulfite. The synthesis process is designed to introduce sulfonic acid groups to the perfluorinated carbon chain, resulting in compounds like (CF3)3CCFHCF2SO3Na .

Molecular Structure Analysis

The molecular structure of perfluorohexanesulphonic acid is characterized by a fully fluorinated carbon chain, which imparts unique physical and chemical properties to the molecule. The presence of the sulfonic acid group provides the molecule with its acidic character and the ability to form salts .

Chemical Reactions Analysis

Perfluorohexanesulphonic acid can participate in reactions typical of sulfonic acids, such as the formation of salts and esters. The high electronegativity of the surrounding fluorine atoms affects the reactivity of the sulfonic acid group, potentially leading to unique reactivity patterns compared to non-fluorinated analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorohexanesulphonic acid are influenced by its perfluorinated structure. These compounds exhibit high thermal stability, chemical inertness, and hydrophobicity, along with oleophobic characteristics. Their resistance to degradation also makes them persistent in the environment, which is a significant concern for their use and disposal .

Relevant Case Studies

Although the provided papers do not directly discuss case studies involving 1H,1H,2H,2H-perfluorohexanesulphonic acid, the synthesis and characterization of related perfluorinated compounds suggest their potential applications and environmental impact. For instance, the solvent-free synthesis of alpha-aminophosphonates using 1-hexanesulphonic acid sodium salt demonstrates the utility of sulfonic acid derivatives in green chemistry applications . Additionally, the preparation of new derivatives of 2-chloroethylphosphonic acid for use in agriculture shows the relevance of phosphonic and sulfonic acids in developing compounds with specific functional applications .

Scientific Research Applications

Nanoparticle Modification and Characterization

  • Perfluorinated phosphonic acid modifications, including variants of 1H,1H,2H,2H-perfluorohexanesulphonic acid, are used to modify zinc oxide (ZnO) nanoparticles. These modifications enhance the stability of the nanoparticles, as evidenced by various characterization techniques like infrared spectroscopy and X-ray photoelectron spectroscopy. The increased stability is attributed to the strong electronegativity of the perfluoro head group (Quiñones et al., 2017).

Agricultural and Environmental Interactions

  • In agricultural and environmental contexts, compounds like this compound are studied for their absorption and transformation in plants like wheat. This research is crucial for understanding the environmental impact and potential health risks of such compounds (Zhou et al., 2019).

Consumer Product Safety and Environmental Fate

  • The presence and fate of fluorotelomer alcohols, including variants of this compound, in consumer products are researched to assess their environmental impact and safety. This includes studying their concentration in various products and their behavior during processes like washing and drying (Liu et al., 2015).

Proton Exchange Membranes in Fuel Cells

  • Phosphonic acid-based proton exchange membrane materials, potentially including this compound derivatives, are studied for fuel cell applications. Their hydrogen bonding and proton mobilities are analyzed using techniques like solid-state NMR spectroscopy, contributing to the development of more efficient fuel cells (Brunklaus et al., 2009).

Surface Modification and Protection

  • The formation of self-assembled monolayer films using compounds like this compound on surfaces such as aluminum and copper oxide is explored. These studies investigate the properties and chemical stability of the films, which are crucial for applications in microelectronics and nanoelectromechanical systems (Hoque et al., 2008).

Safety and Hazards

1H,1H,2H,2H-Perfluorohexanesulphonic acid is harmful if swallowed and may cause respiratory irritation . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

As a pfas, it is known to have broad environmental and biological distribution due to its persistence and bioaccumulative properties .

Mode of Action

As a PFAS, it is known to be resistant to degradation and can persist in the environment for a long time . It can also bioaccumulate in organisms, leading to potential toxic effects .

Pharmacokinetics

As a pfas, it is known to be persistent in the environment and can bioaccumulate in organisms . These properties can impact its bioavailability.

Result of Action

As a PFAS, it has been found as a contaminant in drinking water , suggesting potential environmental and health impacts.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H,2H,2H-Perfluorohexanesulphonic acid. Its persistence and bioaccumulative properties allow it to remain in the environment for extended periods . Factors such as temperature, pH, and presence of other contaminants can potentially affect its stability and action.

properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGIGTRUEITPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CH2CH2SO3H, C6H5F9O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 4:2 FtS
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891564
Record name 2-(Perfluorobutyl)-1-ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

757124-72-4
Record name 2-(Perfluorobutyl)-1-ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H,2H,2H-Perfluorohexanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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